1,3-Cyclopentadien-1-ol
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Overview
Description
1,3-Cyclopentadien-1-ol is an organic compound with the molecular formula C₅H₆O. It is a derivative of cyclopentadiene, featuring a hydroxyl group attached to the first carbon of the cyclopentadiene ring. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Cyclopentadien-1-ol can be synthesized through various methods, including:
Annulation Reactions: These involve the construction of a five-membered ring, such as [2+2+1] and [3+2] annulation reactions.
Electrocyclization Reactions: An example is the Nazarov Cyclization, which forms cyclopentadienes through a pericyclic reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclopentadien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopentadiene.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as halogenating agents or nucleophiles
Major Products
Oxidation: Produces cyclopentadienone or cyclopentadienal.
Reduction: Produces cyclopentadiene.
Substitution: Produces various substituted cyclopentadienes depending on the reagent used
Scientific Research Applications
1,3-Cyclopentadien-1-ol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of metallocenes and other organometallic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Cyclopentadien-1-ol involves its interaction with various molecular targets:
Molecular Targets: Includes enzymes and receptors that interact with the hydroxyl group or the conjugated diene system.
Pathways Involved: The compound can participate in redox reactions, nucleophilic substitutions, and other organic transformations
Comparison with Similar Compounds
1,3-Cyclopentadien-1-ol can be compared with other similar compounds, such as:
Cyclopentadiene: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
Cyclopentadienone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Cyclopentanol: Contains a hydroxyl group but lacks the conjugated diene system, resulting in different chemical properties
These comparisons highlight the unique combination of the hydroxyl group and the conjugated diene system in this compound, which contributes to its distinct reactivity and applications.
Properties
CAS No. |
103905-53-9 |
---|---|
Molecular Formula |
C5H6O |
Molecular Weight |
82.10 g/mol |
IUPAC Name |
cyclopenta-1,3-dien-1-ol |
InChI |
InChI=1S/C5H6O/c6-5-3-1-2-4-5/h1-3,6H,4H2 |
InChI Key |
RAWMWTYCZYEESB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C1O |
Origin of Product |
United States |
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